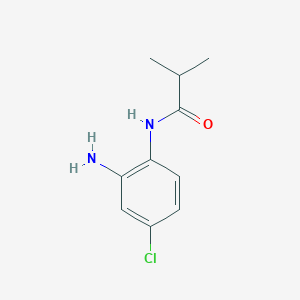

N-(2-Amino-4-chlorophenyl)-2-methylpropanamide

CAS No.: 86569-49-5

Cat. No.: VC7814146

Molecular Formula: C10H13ClN2O

Molecular Weight: 212.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86569-49-5 |

|---|---|

| Molecular Formula | C10H13ClN2O |

| Molecular Weight | 212.67 g/mol |

| IUPAC Name | N-(2-amino-4-chlorophenyl)-2-methylpropanamide |

| Standard InChI | InChI=1S/C10H13ClN2O/c1-6(2)10(14)13-9-4-3-7(11)5-8(9)12/h3-6H,12H2,1-2H3,(H,13,14) |

| Standard InChI Key | YCXWEZUJLYFKCU-UHFFFAOYSA-N |

| SMILES | CC(C)C(=O)NC1=C(C=C(C=C1)Cl)N |

| Canonical SMILES | CC(C)C(=O)NC1=C(C=C(C=C1)Cl)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₀H₁₃ClN₂O, with a molecular weight of 228.68 g/mol (calculated from atomic masses). Key structural features include:

-

Phenyl core: Substituted with -NH₂ (C2) and -Cl (C4), creating a polar aromatic system.

-

Propanamide side chain: A branched 2-methyl group (isobutyramide) enhances lipophilicity, as evidenced by a calculated clogP of ~2.5 .

Physicochemical Parameters

Comparative data from structurally similar compounds suggest:

| Property | Value |

|---|---|

| Density | ~1.14 g/cm³ |

| Boiling Point | ~409°C (extrapolated) |

| Melting Point | Not reported |

| Flash Point | ~201°C |

| Solubility | Low in water; soluble in organic solvents (e.g., DCM, acetone) |

The chlorine atom’s electronegativity increases dipole moments, while the amino group facilitates hydrogen bonding, influencing solubility and crystallinity .

Synthesis and Characterization

Synthetic Routes

Two primary methodologies emerge from literature:

Direct Acylation

Reaction of 2-amino-4-chloroaniline with 2-methylpropanoyl chloride in the presence of a base (e.g., triethylamine) yields the target compound :

This method parallels the synthesis of N-(4-amino-2-chlorophenyl)-2-methylpropanamide hydrochloride , albeit with adjusted substitution positions.

Alkylation of Preformed Amides

As demonstrated in TSPO ligand synthesis , bromo-propanamide intermediates (e.g., 2-bromo-N-methylpropanamide) can alkylate substituted quinolines or phenyl rings under basic conditions (e.g., Cs₂CO₃ in acetone). Adapting this approach, 2-amino-4-chlorophenol could serve as the nucleophile.

Characterization Techniques

-

¹H NMR: Expected signals include aromatic protons (δ 6.5–7.5 ppm), amide -NH (δ ~8.0 ppm), and isopropyl -CH₃ (δ 1.1–1.3 ppm) .

-

X-ray Crystallography: Limited data, but related structures show planar amide linkages and intramolecular H-bonding .

The target compound’s lower lipophilicity (clogP) may improve blood-brain barrier permeability compared to bulkier quinoline derivatives .

Antimicrobial Activity

Pyrano[2,3-c]pyrazole derivatives with chloro-phenyl groups show moderate antibacterial effects . While untested, the amino-chloro substitution in the target compound could enhance interactions with microbial enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume